molecular formula C27H37FO4 B1663052 AL 8810 isopropyl ester

AL 8810 isopropyl ester

Cat. No.: B1663052
M. Wt: 444.6 g/mol
InChI Key: NHXJEEIAJJWMNC-IHMKMYTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AL 8810 isopropyl ester is a lipid-soluble, esterified prodrug form of AL 8810, which is an 11β-fluoro analog of prostaglandin F2α. It acts as a potent and selective antagonist at the FP receptor. This compound is comparable to commonly used therapeutic intraocular prostaglandin compounds such as Latanoprost and Travoprost .

Mechanism of Action

Target of Action

AL 8810 isopropyl ester, also known as “5-Heptenoic acid, 7-[(1R,2R,3S,5S)-2-[(1E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxy-1-propen-1-yl]-3-fluoro-5-hydroxycyclopentyl]-, 1-methylethyl ester, (5Z)-” or “Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate”, is a potent and selective antagonist at the FP receptor . The FP receptor is a prostaglandin F receptor that binds to and mediates the biological actions of Prostaglandin F2α (PGF2α) .

Mode of Action

This compound interacts with its target, the FP receptor, by inhibiting the action of fluprostenol, a highly selective full agonist at the FP receptor . This interaction results in a dose-dependent inhibition of the increase in phosphatidylinositol (PI) turnover induced by fluprostenol .

Biochemical Pathways

The interaction of this compound with the FP receptor affects the phosphatidylinositol (PI) turnover pathway . Agonist binding to the FP receptor normally activates phospholipase C (PLC), producing elevated levels of diacylglycerol and inositol trisphosphate . The action of this compound inhibits this process, thereby affecting the downstream effects of this pathway .

Pharmacokinetics

It is noted that this compound is a lipid-soluble, esterified prodrug form of al 8810

Result of Action

The result of this compound’s action is a significant reduction in the activity of the FP receptor . This leads to a decrease in the production of diacylglycerol and inositol trisphosphate, which in turn affects the downstream effects of the phosphatidylinositol (PI) turnover pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AL 8810 isopropyl ester involves the esterification of AL 8810. The reaction typically requires the use of isopropanol and an acid catalyst under reflux conditions. The reaction is monitored by thin-layer chromatography until completion, followed by purification through column chromatography to obtain the desired esterified product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure consistent product quality. The final product is purified using large-scale chromatography techniques and is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

AL 8810 isopropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

AL 8810 isopropyl ester has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in modulating prostaglandin pathways and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications in reducing intraocular pressure and treating glaucoma.

    Industry: Utilized in the development of new prostaglandin analogs and related compounds

Comparison with Similar Compounds

AL 8810 isopropyl ester is unique due to its selective antagonistic properties at the FP receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific receptor affinities .

Biological Activity

AL 8810 isopropyl ester, also known as 11β-fluoro-15-epi-15-indanyl-PGF2α, is a selective antagonist of the Prostaglandin F receptor (FP receptor). This compound has garnered attention for its potential therapeutic applications in various medical conditions, particularly those involving the modulation of prostaglandin signaling pathways. This article delves into the biological activity of AL 8810, summarizing key research findings, case studies, and data tables that illustrate its pharmacological profile.

AL 8810 functions primarily as an antagonist at the FP receptor, which is involved in mediating the biological effects of Prostaglandin F2α (PGF2α). The antagonist properties of AL 8810 have been demonstrated through various in vitro and in vivo studies:

  • In Vitro Studies : AL 8810 has shown competitive antagonism against FP receptor agonists such as fluprostenol, with an effective concentration (EC50) of approximately 430 nM . It exhibited weak agonist activity in certain cell lines (A7r5 and 3T3 fibroblasts) but predominantly acted as an antagonist by shifting concentration-response curves without significantly suppressing maximal responses .
  • In Vivo Studies : In experiments involving FP receptor knockout mice subjected to controlled cortical impact (CCI), AL 8810 treatment significantly reduced hippocampal swelling and improved neurological deficit scores post-injury . This suggests a protective role against secondary injury mechanisms following trauma.

Pharmacological Profile

AL 8810 has been characterized for its selectivity and potency against various prostaglandin receptors. The following table summarizes its pharmacological properties compared to other known agonists and antagonists:

CompoundEC50 (nM)Ki (μM)Activity Type
AL 88104301.0 - 2.1FP Receptor Antagonist
Travoprost (isopropyl ester)89.1N/AFP Receptor Agonist
Latanoprost (isopropyl ester)778N/AFP Receptor Agonist
Bimatoprost694N/AFP Receptor Agonist

Clinical Applications

Despite being in preclinical stages, AL 8810 has demonstrated potential applications in treating conditions such as:

  • Ocular Hypertension : AL 8810 has been utilized to study its effects on intraocular pressure modulation, showing efficacy in antagonizing FP receptor-mediated responses in human trabecular meshwork cells .
  • Neurological Disorders : Research indicates that AL 8810 may reduce reactive oxygen species production and calcium overload in cortical neurons, suggesting a neuroprotective effect that could be beneficial in conditions like stroke and traumatic brain injury .

Case Studies

Several studies highlight the biological activity of AL 8810:

  • Leishmania Infection : A study demonstrated that blocking FP receptors with AL 8810 hampered Leishmania infection, indicating its potential role in infectious disease management .
  • Traumatic Brain Injury : In animal models of traumatic brain injury, treatment with AL 8810 led to improved outcomes by mitigating secondary injury mechanisms associated with elevated calcium levels and oxidative stress .

Properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37FO4/c1-18(2)32-27(31)12-6-4-3-5-11-23-22(24(28)17-26(23)30)13-14-25(29)21-15-19-9-7-8-10-20(19)16-21/h3,5,7-10,13-14,18,21-26,29-30H,4,6,11-12,15-17H2,1-2H3/b5-3-,14-13+/t22-,23-,24+,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXJEEIAJJWMNC-IHMKMYTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(C2CC3=CC=CC=C3C2)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AL 8810 isopropyl ester
Reactant of Route 2
AL 8810 isopropyl ester
Reactant of Route 3
AL 8810 isopropyl ester
Reactant of Route 4
AL 8810 isopropyl ester
Reactant of Route 5
AL 8810 isopropyl ester
Reactant of Route 6
AL 8810 isopropyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.